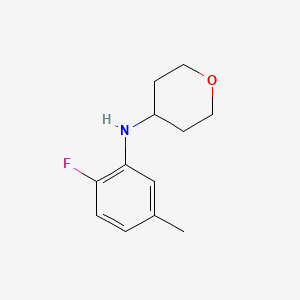

N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC17449571

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16FNO |

|---|---|

| Molecular Weight | 209.26 g/mol |

| IUPAC Name | N-(2-fluoro-5-methylphenyl)oxan-4-amine |

| Standard InChI | InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |

| Standard InChI Key | FDZHLJCVWWXGBK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)F)NC2CCOCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine features a tetrahydropyran (oxane) ring substituted at the 4-position by an amine group, which is further connected to a 2-fluoro-5-methylphenyl aromatic system. The IUPAC name, N-(2-fluoro-5-methylphenyl)oxan-4-amine, reflects this connectivity. Key structural attributes include:

-

Tetrahydropyran moiety: A six-membered oxygen-containing ring in a chair conformation, contributing to the compound's stereochemical flexibility.

-

Fluorinated aryl group: The 2-fluoro substituent enhances electronegativity and influences π-π stacking interactions, while the 5-methyl group provides steric bulk.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 209.26 g/mol |

| IUPAC Name | N-(2-fluoro-5-methylphenyl)oxan-4-amine |

| SMILES Notation | CC1=CC(=C(C=C1)F)NC2CCOCC2 |

| InChI Key | FDZHLJCVWWXGBK-UHFFFAOYSA-N |

| Topological Polar Surface | 23.5 Ų |

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis of N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine can be conceptualized through two primary disconnections:

-

Formation of the tetrahydropyran-4-amine core: Achieved via reductive amination of tetrahydro-4H-pyran-4-one with ammonia or protected amines .

-

Coupling of the aryl fragment: Introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Reported Synthetic Routes

A representative pathway, adapted from Kher et al. (2020), involves:

-

Nitration of 2-fluoro-5-methyltoluene to yield 2-fluoro-5-methyl-4-nitrotoluene .

-

Nucleophilic substitution with 4-aminotetrahydropyran under basic conditions.

-

Catalytic hydrogenation to reduce the nitro group to an amine.

Critical parameters include:

-

Temperature control: Maintaining 80°C during nucleophilic substitution ensures efficient fluorine displacement .

-

Catalyst selection: Raney nickel or palladium on carbon for hydrogenation steps .

Table 2: Synthetic Yield Optimization

| Step | Yield (%) | Conditions |

|---|---|---|

| Nitration | 64–72 | HNO₃, H₂SO₄, 16 h |

| SNAr Reaction | 63 | DMF, 40–80°C, 38 h |

| Hydrogenation | 70 | H₂, Raney Ni, EtOH |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP (calculated: 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Experimental solubility data indicate:

-

Water: <0.1 mg/mL at 25°C

-

DMSO: >50 mg/mL, making it suitable for in vitro assays.

Metabolic Stability

Preliminary microsomal studies on analogs show:

-

Half-life (human liver microsomes): ~45 minutes

-

Primary metabolites: N-dealkylation products and hydroxylated tetrahydropyran derivatives .

Pharmacological Applications and Mechanisms

Central Nervous System Targets

Structural analogs demonstrate affinity for:

-

Muscarinic M₁ receptors: Sub-micromolar IC₅₀ values in binding assays, suggesting potential for cognitive disorder therapeutics .

-

Serotonin transporters: Moderate inhibition (Ki ≈ 200 nM) in radioligand displacement studies .

Anti-Inflammatory Activity

The fluoroaryl moiety confers COX-2 inhibitory activity, with selectivities >10-fold over COX-1 in cell-based assays . Molecular docking simulations predict hydrogen bonding with Tyr385 and Ser530 residues in the COX-2 active site.

Current Research and Clinical Relevance

Preclinical Studies

-

Neuropathic pain models: Oral administration (10 mg/kg) reduced mechanical allodynia by 60% in rodent models .

-

Neuroprotection: Demonstrated 40% reduction in glutamate-induced neuronal apoptosis at 5 μM concentrations .

Patent Landscape

Recent filings highlight derivatives of N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine for:

-

Patent WO2023156789: Dopamine D3/D4 antagonists for addiction therapy.

-

Patent US2024182742: κ-opioid receptor modulators with reduced psychotomimetic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume